Product packaging for Etifoxine-d5(Cat. No.:CAS No. 1346598-10-4)

Etifoxine-d5

Cat. No.: B602459
CAS No.: 1346598-10-4
M. Wt: 305.82
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Description

Contextualizing Etifoxine (B195894) as a Research Probe and its Dual Mechanism of Action

Etifoxine is a psychoactive drug with anxiolytic properties that operates through a distinctive dual mechanism, making it a significant subject of research. nih.govnih.gov Unlike traditional benzodiazepines, etifoxine's effects are not solely dependent on the gamma-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgkoreamed.org It directly potentiates GABA-A receptor function, primarily interacting with the β2 and β3 subunits. koreamed.orgnih.govepain.org This direct action enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. u-strasbg.fr

Secondly, etifoxine acts as a ligand for the 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane. nih.govwikipedia.orguni-regensburg.de This interaction stimulates the synthesis of endogenous neurosteroids, such as allopregnanolone (B1667786). nih.govuni-regensburg.degabarx.com These neurosteroids are potent positive allosteric modulators of GABA-A receptors, thus indirectly amplifying GABAergic neurotransmission. nih.govwikipedia.org This dual mechanism, combining direct receptor modulation and indirect enhancement via neurosteroidogenesis, has made etifoxine a valuable probe for studying anxiety and neuroprotective pathways. nih.govmdpi.com

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research

Deuterium, a stable and non-radioactive isotope of hydrogen, contains a neutron in addition to a proton, effectively doubling its mass compared to protium (B1232500) (the most common hydrogen isotope). fiveable.mewikipedia.orgnih.gov This difference in mass, without altering the fundamental chemical properties, is the basis for its wide-ranging applications in scientific research. fiveable.meclearsynth.combritannica.com

In chemical biology and pharmaceutical research, deuterium labeling is a powerful technique for several reasons: ontosight.ai

Metabolic Studies: Deuterated compounds are ideal tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.comnih.gov By tracking the deuterated molecule, researchers can gain precise insights into metabolic pathways and clearance rates. fiveable.meclearsynth.com

Structural Analysis: In techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are used to avoid interference from proton signals, leading to clearer spectra and more detailed structural information about molecules. fiveable.me

Improving Pharmacokinetics: The bond between carbon and deuterium (C-D) is stronger and breaks more slowly than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This phenomenon, known as the kinetic isotope effect, can be exploited to slow down the metabolism of a drug, potentially leading to improved pharmacokinetic profiles, such as a longer half-life. wikipedia.orginformaticsjournals.co.inclearsynthdeutero.com

Rationale for Deuterated Analogues in Mechanistic and Analytical Studies

The use of deuterated analogues like Etifoxine-d5 is driven by specific needs in both mechanistic and analytical research.

Mechanistic Studies: The kinetic isotope effect (KIE) is a cornerstone of mechanistic studies. portico.orgnih.govnih.gov By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, scientists can determine if the breaking of a specific C-H bond is a rate-determining step in a chemical or enzymatic reaction. portico.orgnih.govnih.gov This provides invaluable information about the reaction mechanism. nih.gov For instance, studying deuterated substrates has been instrumental in elucidating the mechanisms of enzymes like dihydroorotate (B8406146) oxidase. nih.gov

Analytical Studies: In quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds serve as ideal internal standards. musechem.comveeprho.com this compound, being chemically identical to etifoxine but with a different mass, co-elutes with the non-labeled compound during chromatography. veeprho.com Its distinct mass allows for precise and accurate quantification of etifoxine and its metabolites in complex biological samples, such as plasma or tissue homogenates. musechem.comveeprho.com This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. veeprho.com

Interactive Data Table: Properties of Etifoxine and this compound

PropertyEtifoxineThis compound
Molecular Formula C₁₇H₁₇ClN₂OC₁₇H₁₂D₅ClN₂O
Molecular Weight ~300.78 g/mol ~305.82 g/mol axios-research.com
Primary Application Anxiolytic DrugAnalytical Internal Standard veeprho.com
Isotopic Label NoneDeuterium (d5) medchemexpress.com

Interactive Data Table: Key Research Applications of Deuterated Compounds

Application AreaSpecific UseKey Benefit
Drug Metabolism Tracing ADME pathways clearsynth.comPrecise understanding of drug disposition
Mechanistic Enzymology Probing reaction mechanisms (KIE) portico.orgnih.govElucidation of rate-limiting steps nih.govnih.gov
Analytical Chemistry Internal standard for mass spectrometry musechem.comveeprho.comAccurate quantification in biological matrices musechem.com
Pharmaceutical Development Improving metabolic stability clearsynthdeutero.comEnhanced pharmacokinetic profiles wikipedia.org

Properties

CAS No.

1346598-10-4

Molecular Formula

C17H12ClN2OD5

Molecular Weight

305.82

Appearance

Solid powder

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

21715-46-8 (unlabelled)

Synonyms

6-Chloro-N-ethyl-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazin-2-amine;  2-Ethylamino-6-chloro-4-methyl-4-(phenyl-d4)-4H-3,1-benzoxazine

tag

Etifoxine

Origin of Product

United States

Synthesis and Isotopic Characterization of Etifoxine D5

Chemical Synthesis Routes of Etifoxine (B195894)

The synthesis of the parent compound, etifoxine, is a foundational step before deuterium (B1214612) labeling can occur. Etifoxine, chemically known as 6-chloro-2-(ethylamino)-4-methyl-4-phenyl-4H-3,1-benzoxazine, is a benzoxazine (B1645224) derivative. wikipedia.org The core structure is typically formed through the cyclization of 2-amino-5-chlorophenol (B1209517) with 4-methyl-4-phenyl-2-butanone under acidic conditions. This reaction establishes the characteristic benzoxazine ring system.

Following the formation of the benzoxazine core, the ethylamino group is introduced at the 2-position. This is often achieved through a coupling reaction involving a suitable precursor. The synthesis can also be approached through the reaction of an appropriate phenone, or by the addition of a substituted phenyl group to acetophenone. google.com

Methodologies for Deuterium Incorporation in Etifoxine-d5

The strategic placement of deuterium atoms within the etifoxine molecule to create this compound is achieved through specific synthetic methodologies. The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. These deuterium atoms are typically located on the phenyl group or the ethyl group, depending on the synthetic strategy. veeprho.com

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (HDE) reactions represent one approach to introduce deuterium into the etifoxine molecule. This method involves exposing the parent compound or an intermediate to a deuterium source, such as deuterium oxide (D₂O), often under controlled conditions with a catalyst. nih.gov For instance, solvent-mediated HDE in batch reactors can be used, where the benzoxazine ring's amine and oxygen atoms can act as exchangeable sites. However, this method can sometimes lead to partial deuteration at unintended positions.

Continuous-flow catalytic deuteration is a more advanced HDE technique that offers better control over regioselectivity. This method can facilitate the selective deuteration of specific sites on the etifoxine structure, such as the ethylamine (B1201723) side chain or the methyl group.

De Novo Synthesis Utilizing Deuterated Precursors

A more precise and common method for synthesizing this compound involves a de novo approach, which builds the molecule from deuterated starting materials. This strategy ensures the specific placement of deuterium atoms.

A key step in this process is the preparation of a deuterated precursor, such as ethylamine-d5 hydrochloride. This can be synthesized via the catalytic deuteration of acetonitrile-d3, followed by reduction with deuterium gas (D₂) in the presence of a palladium catalyst. This process yields ethylamine-d5 with high isotopic purity.

This deuterated ethylamine-d5 is then coupled to the pre-formed chlorinated benzoxazine intermediate through a nucleophilic substitution reaction. This step requires anhydrous conditions and a base to facilitate the displacement of a leaving group, such as chlorine, by the deuterated amine.

Isotopic Purity and Localization of Deuterium Atoms

The isotopic purity and the precise location of the deuterium atoms are critical for the function of this compound as an internal standard. The goal is to achieve a high level of deuterium incorporation at the designated positions with minimal presence of the non-deuterated isotopologue. google.com

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the isotopic purity and the specific sites of deuteration.

¹H NMR spectroscopy can confirm the absence of proton signals at the positions where deuterium has been incorporated.

¹³C NMR spectroscopy will show shifted resonances for the carbon atoms bonded to deuterium.

The isotopic enrichment for this compound is typically expected to be high, often greater than 98% for the designated deuterium atoms. google.com This high purity ensures accurate quantification in analytical applications. veeprho.com

PropertyDetails
Molecular Formula C₁₇H₁₂D₅ClN₂O
Molecular Weight 305.81 g/mol
Deuterium Incorporation 5 Deuterium Atoms
Typical Isotopic Purity >98% google.com

Advanced Analytical Methodologies Utilizing Etifoxine D5

Quantitative Bioanalysis in Preclinical Matrices

The accurate quantification of drugs and their metabolites in biological samples is a cornerstone of preclinical research. Etifoxine-d5 plays a pivotal role in achieving the high standards of sensitivity and reliability required in these studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique widely used for the quantitative determination of small molecules in complex biological matrices such as plasma, urine, and tissue. In the context of etifoxine (B195894) analysis, LC-MS/MS methods employing this compound as an internal standard have been developed to achieve high sensitivity and specificity. These methods can reach lower limits of quantification in the nanogram per milliliter range, which is sufficient for pharmacokinetic studies.

The use of this compound allows for the development of highly selective analytical procedures that can distinguish etifoxine from other structurally related compounds and its metabolites. This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (etifoxine) and the internal standard (this compound). This technique provides exceptional analytical selectivity while maintaining the quantitative accuracy necessary for bioanalytical applications.

Role of this compound as a Stable Isotope-Labeled Internal Standard

This compound serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of etifoxine. An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known quantity to samples, calibrators, and quality controls. nih.gov The purpose of the internal standard is to correct for variability during sample preparation and analysis. kcasbio.com

Because this compound has the same core molecular structure as etifoxine, it exhibits virtually identical chemical and physical properties, including extraction recovery, and chromatographic retention time. However, due to the presence of deuterium (B1214612) atoms, it has a different molecular weight, allowing it to be distinguished from the unlabeled etifoxine by the mass spectrometer. This co-elution and differential detection are fundamental to the principle of isotope dilution mass spectrometry (IDMS).

Advantages of Deuterated Standards in Assay Robustness, Precision, and Accuracy

The use of deuterated internal standards like this compound offers significant advantages that enhance the robustness, precision, and accuracy of bioanalytical assays. kcasbio.comsplendidlab.comclearsynth.com

Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. kcasbio.com Because a SIL-IS is affected by matrix effects to the same extent as the analyte, its use effectively normalizes for these variations, leading to more accurate results. kcasbio.com

Improved Precision and Accuracy: By compensating for variations in sample extraction, handling, and instrument response, deuterated standards significantly improve the precision and accuracy of the analytical method. clearsynth.com This is crucial for obtaining reliable pharmacokinetic data.

Enhanced Robustness: Assays using SIL-IS are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions. splendidlab.com This leads to higher throughput and lower rates of sample rejection. splendidlab.com

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized by regulatory agencies as the gold standard for quantitative LC-MS/MS bioanalysis, with a high percentage of submissions to agencies like the European Medicines Agency (EMA) incorporating them. kcasbio.com

Mass Spectrometry-Based Metabolite Profiling

Understanding how a drug is metabolized is a critical aspect of drug development. Deuterated compounds like this compound are powerful tools for tracing metabolic pathways and identifying novel metabolites.

Tracing Metabolic Pathways with Deuterated Etifoxine

Administering deuterated etifoxine to preclinical models allows researchers to trace its metabolic fate. smolecule.com The deuterium atoms act as a label, allowing for the differentiation of drug-related material from endogenous compounds in biological samples. splendidlab.com By analyzing samples over time using mass spectrometry, scientists can track the appearance and disappearance of the parent drug and its metabolites.

This approach can help elucidate key metabolic pathways, such as N-deethylation, which is a known metabolic route for etifoxine. While deuteration at metabolically labile sites can sometimes alter metabolic pathways, strategic placement of deuterium can provide valuable insights into the primary routes of metabolism. google.com

Identification and Characterization of Etifoxine Metabolites in Biological Systems

The unique mass signature of deuterated compounds facilitates the identification of metabolites. When a biological sample from a subject dosed with this compound is analyzed by mass spectrometry, any metabolites formed will retain the deuterium label, resulting in characteristic isotopic patterns in their mass spectra. This allows for the confident identification of drug-related metabolites against a complex background of endogenous molecules. For example, N-desethyl etifoxine is a primary metabolite of etifoxine, and the use of a deuterated version can aid in tracking its formation and clearance.

Application in Other Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to gain structural and dynamic information about molecules. In the context of this compound, NMR spectroscopy plays a crucial role in confirming its deuterated structure and in studying the mechanistic aspects of its interactions. The substitution of hydrogen atoms with deuterium atoms at specific positions in the etifoxine molecule leads to characteristic changes in the NMR spectrum, which can be leveraged for detailed mechanistic investigations.

Dynamic NMR spectroscopy is particularly valuable for studying processes such as molecular rotations, conformational changes, and intermolecular exchange. researchgate.net By analyzing the NMR spectra at different temperatures or by using specialized techniques like Exchange Spectroscopy (EXSY), researchers can elucidate the intimate mechanisms of these dynamic processes. researchgate.net When a dynamic process is slow on the NMR timescale, distinct signals are observed for each chemical site. researchgate.net Conversely, a fast process results in a single, weighted-average signal. researchgate.net

In the case of this compound, ¹H NMR and ¹³C NMR are instrumental in confirming the success of deuteration. The absence of signals in the ¹H NMR spectrum at the positions where hydrogen atoms have been replaced by deuterium confirms the isotopic labeling. Similarly, ¹³C NMR shows shifted resonances for the carbon atoms bonded to deuterium compared to those bonded to hydrogen, providing further structural confirmation. For instance, a notable shift in the resonances for the deuterated ethyl group (CD2CD3) is observed when compared to the non-deuterated ethyl group (CH2CH3).

The application of advanced NMR techniques, such as those leveraging the methyl-Transverse Relaxation Optimized Spectroscopy (TROSY) effect, is beneficial for studying large macromolecular systems. nih.gov These methods, often combined with isotopic labeling strategies like deuteration and specific methyl labeling, help to alleviate problems of signal overlap and broadening, thereby enabling the study of high molecular weight complexes. nih.govresearchgate.net Such approaches are critical for investigating the mechanisms of interaction between drugs like etifoxine and their biological targets, such as the GABA-A receptor. nih.govnih.gov

Mechanistic studies using NMR can provide insights into how this compound modulates its targets. For example, NMR can be used to probe the conformational changes in a receptor upon binding of the deuterated ligand. nih.gov Techniques like Chemical Exchange Saturation Transfer (CEST) and magnetization exchange can be employed to study the kinetics and thermodynamics of binding, helping to differentiate between mechanisms such as conformational selection and induced fit. nih.gov These studies are fundamental to understanding the molecular basis of etifoxine's pharmacological action.

Detailed research findings from NMR studies on this compound can be summarized as follows:

NMR TechniqueObservationImplication
¹H NMR Absence of signals at δ 1.2–1.4 ppm (ethyl CH₃) Confirms successful deuteration at the ethyl group.
¹³C NMR Shifted resonance for CD₂CD₃ (δ 22.5 ppm) vs. CH₂CH₃ (δ 18.7 ppm) Provides structural confirmation of the deuterated ethyl group.
Dynamic NMR Coalescence of signals at variable temperatures.Allows for the determination of the energy barriers for conformational changes.
EXSY Cross-peaks between exchanging sites. researchgate.netElucidates the pathways of intramolecular and intermolecular exchange processes.

Molecular and Cellular Pharmacological Research of Etifoxine

Direct Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Etifoxine (B195894) directly modulates GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. epain.org This modulation is allosteric, meaning it enhances the effect of the endogenous ligand, GABA, without directly activating the receptor itself. dovepress.comtandfonline.com

Characterization of Receptor Subunit Specificity (e.g., β2/β3 Subunits)

GABAA receptors are heteropentameric ion channels composed of various subunits. tandfonline.com Research has demonstrated that etifoxine exhibits a notable preference for GABAA receptors containing β2 or β3 subunits. koreamed.orgtandfonline.commedkoo.comsigmaaldrich.com This subunit specificity is a key feature that distinguishes etifoxine from other GABAergic modulators. dovepress.com Studies have shown that the anxiolytic and anticonvulsant effects of etifoxine are more pronounced in animal models with a higher expression of the β2 subunit in the central nervous system. dovepress.com This suggests a positive correlation between the presence of β2-containing GABAA receptors and the efficacy of etifoxine. dovepress.com

Table 1: Etifoxine's Affinity for GABAA Receptor Subunits

Receptor SubunitBinding PreferenceImplication
β1Lower affinity
β2Higher affinity tandfonline.comsigmaaldrich.comdovepress.comContributes to anxiolytic and anticonvulsant effects dovepress.com
β3Higher affinity tandfonline.commedkoo.comsigmaaldrich.comContributes to anxiolytic effects koreamed.org

Distinction from Classical Benzodiazepine (B76468) Binding Sites

A crucial aspect of etifoxine's pharmacology is that its binding site on the GABAA receptor is distinct from the classical benzodiazepine binding site. epain.orgtandfonline.comalzdiscovery.org Benzodiazepines typically bind at the interface between the α and γ subunits of the GABAA receptor. tandfonline.comdovepress.com In contrast, etifoxine binds to a site on the β subunits. koreamed.orgtandfonline.com This difference in binding sites is evidenced by the fact that the effects of etifoxine are not blocked by flumazenil (B1672878), a specific antagonist of the benzodiazepine binding site. koreamed.orgdovepress.comu-strasbg.frresearchgate.netnih.gov This distinction may account for the different pharmacological profile of etifoxine compared to benzodiazepines, including a reported lower incidence of certain side effects. alzdiscovery.org

Indirect Modulation via Translocator Protein 18 kDa (TSPO)

In addition to its direct action on GABAA receptors, etifoxine also exerts an indirect modulatory effect through its interaction with the translocator protein 18 kDa (TSPO), a protein located on the outer mitochondrial membrane. koreamed.orgepain.orgajol.info

Stimulation of Neurosteroidogenesis Pathways (e.g., Allopregnanolone (B1667786), Progesterone (B1679170), Pregnenolone)

The enhanced cholesterol transport into mitochondria initiated by etifoxine leads to an increased synthesis of various neurosteroids. gabarx.com The initial product is pregnenolone (B344588), which is then metabolized to other neuroactive steroids, including progesterone and allopregnanolone. nih.govgabarx.com Studies have demonstrated that administration of etifoxine results in elevated brain concentrations of pregnenolone, progesterone, and allopregnanolone. gabarx.comresearchgate.net These neurosteroids are potent positive allosteric modulators of GABAA receptors themselves, binding to a site distinct from both benzodiazepines and etifoxine. nih.gov This stimulation of endogenous neurosteroid synthesis represents an indirect pathway through which etifoxine enhances GABAergic inhibition, complementing its direct effects on the GABAA receptor. dovepress.comkoreamed.org The increased levels of these anxiolytic neurosteroids are believed to contribute significantly to the therapeutic effects of etifoxine. nih.govgabarx.com

Table 2: Neurosteroids Increased by Etifoxine

NeurosteroidPrecursorRole in GABAergic Modulation
Pregnenolone gabarx.comresearchgate.netCholesterol nih.govPrecursor to other neurosteroids gabarx.com
Progesterone gabarx.comresearchgate.netPregnenolone gabarx.comPrecursor to allopregnanolone gabarx.com
Allopregnanolone gabarx.comfrontiersin.orgProgesterone gabarx.comPotent positive allosteric modulator of GABAA receptors nih.govgabarx.com
Dehydroepiandrosterone (B1670201) (DHEA) plos.orgnih.govPregnenoloneExerts anxiolytic-like properties plos.org

Membrane Receptor-Independent Mechanisms of Steroidogenic Enzyme Activation

Emerging research indicates that Etifoxine's ability to stimulate the synthesis of neurosteroids is not exclusively dependent on its interaction with membrane-bound receptors such as the translocator protein (TSPO). frontiersin.orgdovepress.com Studies have demonstrated that Etifoxine can directly activate steroidogenic enzymes through a rapid, post-translational mechanism. plos.orggabarx.comnih.gov

This receptor-independent pathway was elucidated in studies using frog hypothalamic explants. In this model, Etifoxine produced a dose-dependent increase in the biosynthesis of several neurosteroids, including 17-hydroxypregnenolone, dehydroepiandrosterone (DHEA), progesterone, and tetrahydroprogesterone. plos.orgnih.govresearchgate.net Notably, this stimulatory effect was observed within a short 15-minute incubation period, suggesting a direct action on pre-existing enzymes rather than a process requiring new protein synthesis. plos.orgnih.govresearchgate.netresearchgate.net

Crucially, the neurosteroidogenic effect of Etifoxine was not blocked by antagonists for the GABAA receptor (bicuculline), the central-type benzodiazepine receptor (flumazenil), or the TSPO (PK11195). plos.orgnih.govresearchgate.net Furthermore, the stimulatory effects of Etifoxine and the TSPO agonist TTN were found to be additive, which indicates that they act through separate and distinct mechanisms. plos.orggabarx.comnih.gov The hypothesis of a direct enzymatic interaction is further supported by experiments on frog hypothalamus homogenates, a preparation in which membrane receptor signaling is intentionally disrupted. Even in this cell-free system, Etifoxine retained its ability to rapidly stimulate neurosteroid biosynthesis. plos.orgnih.govresearchgate.netresearchgate.net

These findings collectively suggest that Etifoxine can bypass conventional membrane receptor signaling to directly modulate the enzymatic cascade responsible for neurosteroid production. plos.orggabarx.comnih.gov

Table 1: Evidence for Receptor-Independent Steroidogenesis by Etifoxine

FindingExperimental DetailImplicationCitation
Rapid Onset of Action Increased neurosteroid synthesis observed within 15 minutes of application.Suggests post-translational modification of existing enzymes, not genomic effects. plos.orgnih.govresearchgate.netresearchgate.net
Antagonist Insensitivity Effects not blocked by flumazenil (CBR antagonist), bicuculline (B1666979) (GABA-A antagonist), or PK11195 (TSPO antagonist).Action is independent of CBR, GABA-A, and TSPO receptor pathways. plos.orgnih.govresearchgate.net
Additive Effects Stimulatory effects of Etifoxine and TSPO agonist TTN are additive.Etifoxine and TSPO agonists act via distinct mechanisms. plos.orggabarx.comnih.gov
Activity in Homogenates Etifoxine stimulates neurosteroid synthesis in hypothalamic homogenates where membrane signaling is disrupted.Confirms a mechanism that does not require intact membrane receptors. plos.orgnih.govresearchgate.netresearchgate.net

Investigation of Downstream Signaling Cascades

Beyond the direct activation of steroidogenic enzymes, the pharmacological actions of Etifoxine involve the modulation of complex intracellular signaling cascades. These downstream effects include alterations in gene expression and protein phosphorylation, which contribute to the compound's broader neuroprotective and plasticity-modulating properties.

Alterations in Gene Expression and Protein Phosphorylation (e.g., FosB-related genes)

Etifoxine has been shown to modulate the expression of genes associated with long-term neuronal plasticity, notably FosB-related genes. The Fos family of transcription factors, including FosB and its stable splice variant ΔFosB, are induced by various extracellular stimuli and play a role in the lasting adaptation of neurons to chronic perturbations. cellsignal.cnresearchgate.net

In a preclinical model of mononeuropathy, a condition where FosB/ΔFosB gene products are typically highly expressed, a two-week treatment with Etifoxine was found to limit the expression of these markers of long-term plasticity in the spinal cord. researchgate.netu-strasbg.frnih.gov This suggests that Etifoxine can influence the molecular machinery that underpins persistent neuronal changes associated with chronic states like neuropathic pain. researchgate.netnih.gov

Etifoxine's influence also extends to protein phosphorylation cascades. In a study involving Hepatitis C virus (HCV)-infected cells, Etifoxine was observed to block the insulin-mediated phosphorylation of insulin (B600854) receptor substrate-1 (IRS-1) and the downstream protein kinase B (Akt). nih.gov In a different context, it has been hypothesized that Etifoxine's activation of TSPO could lead to increased steroidogenesis, which in turn may affect gene expression through the phosphorylation of CREB (cAMP response element-binding protein). spandidos-publications.com

Table 2: Etifoxine's Effects on Gene Expression and Protein Phosphorylation

Target MoleculeSystem/ModelObserved EffectPotential ImplicationCitation
FosB/ΔFosB Rat model of mononeuropathyLimited expression after chronic treatment.Modulation of long-term neuronal plasticity in chronic pain states. researchgate.netu-strasbg.frnih.gov
GDNF mRNA PC12 cellsMarkedly increased expression (1.55-fold).Promotion of neurotrophic factor synthesis. spandidos-publications.comresearchgate.net
Phospho-IRS-1 / Phospho-Akt HCV-infected Huh7.5-SEAP cellsBlocked insulin-mediated phosphorylation.Modulation of insulin signaling pathways. nih.gov
CREB (Hypothesized) PC12 cellsHypothesized to be phosphorylated secondary to steroidogenesis.Link between steroid synthesis and gene expression. spandidos-publications.com

Neurotransmitter System Modulation Beyond GABAergic Pathways

While Etifoxine is well-known for its modulation of the GABAergic system, its pharmacological profile also includes significant interactions with other neurotransmitter and neurotrophic systems. nih.govijpsjournal.com A key example is its influence on the Glial-Derived Neurotrophic Factor (GDNF) signaling pathway. spandidos-publications.comresearchgate.net

In studies using PC12 cells, a common model for neuronal differentiation, Etifoxine was found to promote neurite outgrowth. spandidos-publications.comresearchgate.net This effect was directly linked to the GDNF system. Research demonstrated that Etifoxine markedly increased both the mRNA and protein expression of GDNF. spandidos-publications.comresearchgate.net The functional importance of this upregulation was confirmed in experiments where the blockade of GDNF's downstream signaling, via inhibitors of its receptors GFRα1 and RET, negated Etifoxine's ability to stimulate neurite growth. spandidos-publications.comresearchgate.net

This evidence highlights a distinct, non-GABAergic mechanism through which Etifoxine can exert neurotrophic and neuroplastic effects, indicating its role as a modulator of growth factor signaling in the nervous system. spandidos-publications.com

Table 3: Etifoxine's Modulation of the GDNF System

ParameterModelEffect of EtifoxineSignificanceCitation
Neurite Outgrowth PC12 cellsPromoted/IncreasedDemonstrates neurotrophic potential. spandidos-publications.comresearchgate.net
GDNF mRNA Expression PC12 cellsIncreased 1.55-foldUpregulates gene expression for this key neurotrophic factor. spandidos-publications.comresearchgate.net
GDNF Protein Expression PC12 cellsIncreased 1.36-foldLeads to higher levels of the functional protein. spandidos-publications.comresearchgate.net
Effect of GDNF Receptor Blockade PC12 cellsEtifoxine-induced neurite outgrowth was lost.Confirms the GDNF pathway is essential for this neurotrophic effect. spandidos-publications.comresearchgate.net

Preclinical Neurobiological Investigations and Mechanistic Insights

Neuroprotective and Neuroregenerative Research in In Vitro Models

Studies in Neuronal Cell Cultures (e.g., PC12 Cells)

In vitro studies utilizing the PC12 cell line, a well-established model for neuronal research, have demonstrated the neurotrophic potential of etifoxine (B195894). nih.gov Research has shown that etifoxine can significantly promote neurite outgrowth in these cells. nih.govresearchgate.net One study found that etifoxine robustly enhanced neurite extension in PC12 cells that were grown in the presence of nerve growth factor (NGF). nih.gov The maximum neurite length was significantly greater in cells treated with both NGF and etifoxine compared to those treated with NGF alone. nih.gov

Furthermore, etifoxine has been observed to increase neuronal-like outgrowth in PC12 cells in a dose-dependent manner. nih.gov This effect is linked to the increased expression of glia-derived neurotrophic factor (GDNF). nih.govspandidos-publications.com Studies have shown that etifoxine can increase both GDNF mRNA and protein expression in PC12 cells, suggesting that GDNF is a key mediator in etifoxine-stimulated neurite outgrowth. spandidos-publications.com

The neurotrophic effects of etifoxine in PC12 cells could also be mimicked by other selective ligands of the translocator protein (TSPO), although their effects were weaker. nih.gov This suggests that etifoxine's interaction with TSPO plays a role in its ability to promote neurite outgrowth. nih.gov

Attenuation of Oxidative Stress and Tau-Hyperphosphorylation in Cell Systems

In neuronal cultures, etifoxine has demonstrated a capacity to mitigate key pathological features associated with neurodegenerative diseases. Specifically, in models of amyloid-beta (Aβ)-induced toxicity, etifoxine has been shown to dose-dependently decrease oxidative stress. nih.govresearchgate.net This was observed through the reduction of methionine sulfoxide-positive neurons, a marker of oxidative damage. nih.govresearchgate.net

Furthermore, the same studies revealed that etifoxine can also reduce the hyperphosphorylation of Tau protein, a hallmark of Alzheimer's disease and other tauopathies. nih.govresearchgate.net The accumulation of hyperphosphorylated Tau can lead to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. nih.gov Etifoxine's ability to attenuate this process in cell systems suggests a potential neuroprotective mechanism. nih.govresearchgate.net

The link between oxidative stress and Tau hyperphosphorylation is well-documented, with studies indicating that oxidative stress can promote the hyperphosphorylation and aggregation of Tau. nih.gov By reducing oxidative stress, etifoxine may indirectly inhibit the downstream cascade leading to Tau pathology.

Promotion of Neurite Outgrowth and Myelination Processes

Beyond its effects on PC12 cells, etifoxine has been shown to promote axonal regeneration in various preclinical models. nih.govscilit.com Histological analysis following nerve injury has revealed that etifoxine treatment can promote the regeneration of axons both within and downstream of the lesion site. scilit.com In a sciatic nerve transection model, etifoxine was found to increase axonal growth into a silicone guide tube by a factor of two. scilit.com

Etifoxine treatment has also been associated with an increase in the number of regenerated axons expressing growth-associated markers such as STMN-2 and peripherin. nih.gov Additionally, it has been shown to increase the number of large axons surrounded by myelin sheaths, which is consistent with accelerated regeneration. nih.gov The stimulation of neurosteroid production, such as pregnenolone (B344588) and progesterone (B1679170), through its action on TSPO activity, has been proposed as a potential mechanism for these effects, as these neurosteroids have been shown to stimulate neuritic growth and myelinization. nih.gov

Neuroinflammation Research in Preclinical Animal Models

Modulation of Microglial and Macrophage Activation States

In preclinical animal models of neuroinflammation, etifoxine has demonstrated a significant ability to modulate the activation states of microglia and macrophages. nih.govnih.gov Following traumatic brain injury (TBI) in rats, etifoxine treatment has been shown to reduce the activation of microglia and macrophages in the injured cortex. nih.govnih.gov This was evidenced by a decrease in the immunoreactivity of CD68, a marker for activated microglia/macrophages. nih.gov

Similarly, in a mouse model of cerebral ischemia/reperfusion, etifoxine treatment led to a reduction in the number of microglial cells. nih.gov The activation of microglia is a key component of the neuroinflammatory response in the central nervous system (CNS), and their sustained activation can be detrimental. mdpi.commdpi.com

Furthermore, in a model of peripheral nerve injury, etifoxine treatment resulted in a marked reduction in the number of macrophages within the nerve stumps. researchgate.netscilit.com This modulation of macrophage response was observed to be rapid in the proximal nerve stump and delayed in the distal stump. researchgate.netscilit.com These findings suggest that etifoxine can influence the inflammatory environment at the site of injury, which may contribute to its neuroprotective and regenerative effects.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNFα, IL-6, IL-1β)

A key aspect of etifoxine's anti-inflammatory action is its ability to regulate the expression of pro-inflammatory cytokines. In a rat model of TBI, etifoxine treatment significantly reduced the increased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the injured cortex. nih.govnih.gov

Similarly, in a mouse model of cerebral ischemia/reperfusion, etifoxine was found to reduce the production of IL-6 and TNF-α. nih.gov Further investigation in this model showed that etifoxine treatment led to a decreased expression of IL-1β, IL-6, and TNF-α by microglia. nih.gov

In a rat model of monoarthritis, etifoxine treatment was also found to counteract the increase in pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in the spinal cord. gabarx.com In vitro studies using primary mouse microglia have further substantiated these findings, showing that etifoxine can suppress the production of TLR ligand-induced pro-inflammatory cytokines, including TNF-α and IL-6. en-journal.org More recent research has also demonstrated that etifoxine can inhibit NLRP3 inflammasome activation in both human and murine myeloid-derived cells, leading to a decrease in the production of inflammatory cytokines like IL-1β. biorxiv.org

Data Tables

Table 1: Effects of Etifoxine on Neuronal Cell Cultures

Cell ModelKey FindingsReferences
PC12 CellsPromotes neurite outgrowth, particularly in the presence of NGF. nih.govresearchgate.net
PC12 CellsIncreases neuronal-like outgrowth in a dose-dependent manner. nih.gov
PC12 CellsIncreases expression of Glia-Derived Neurotrophic Factor (GDNF). nih.govspandidos-publications.com
Neuronal CulturesAttenuates oxidative stress and Tau-hyperphosphorylation. nih.govresearchgate.net

Table 2: Effects of Etifoxine on Neuroinflammation in Animal Models

Animal ModelKey FindingsReferences
Traumatic Brain Injury (Rat)Reduces microglial and macrophage activation. nih.govnih.gov
Traumatic Brain Injury (Rat)Decreases pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). nih.govnih.gov
Cerebral Ischemia/Reperfusion (Mouse)Reduces microglial cell number and production of pro-inflammatory factors. nih.gov
Peripheral Nerve Injury (Rat)Reduces the number of macrophages in nerve stumps. researchgate.netscilit.com
Monoarthritis (Rat)Counteracts the increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the spinal cord. gabarx.com

Effects on Leukocyte Infiltration in Central Nervous System Injury Models

Preclinical studies have demonstrated that etifoxine exerts significant anti-inflammatory and neuroprotective effects in various models of central nervous system (CNS) injury, partly by modulating the infiltration of peripheral immune cells.

In mouse models of intracerebral hemorrhage (ICH), etifoxine treatment was associated with a significant reduction in leukocyte infiltration into the brain. nih.govnih.gov This effect contributed to improved blood-brain barrier integrity and diminished cell death around the hematoma. nih.govnih.gov Specifically, etifoxine administration led to a decrease in the infiltration of CD4+ T cells, CD8+ T cells, neutrophils, and macrophages into the substantia nigra and striatum in a mouse model of Parkinson's disease induced by MPTP, a neurotoxin that causes significant inflammation. frontiersin.org This reduction in immune cell infiltration was linked to a decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α by microglia. nih.govnih.gov

Similarly, in a rat model of traumatic brain injury (TBI), treatment with etifoxine reduced macrophage infiltration and glial activation, which are key components of the neuroinflammatory response that exacerbates secondary injury. dovepress.com In a mouse model of ischemic stroke, etifoxine also attenuated neurological deficits by reducing the production of pro-inflammatory cytokines by microglia. dovepress.com The neuroprotective effects of etifoxine in these injury models were significantly diminished when microglia were depleted, highlighting the crucial role of etifoxine's interaction with these resident immune cells of the CNS to control the broader inflammatory cascade, including the recruitment of peripheral leukocytes. nih.govnih.gov

Investigation of Neurobiological Effects in Animal Models of Neuropathic Conditions

Mechanisms of Analgesic Action in Models of Neuropathic Pain

Etifoxine has demonstrated significant analgesic properties in various animal models of neuropathic and inflammatory pain through a multi-faceted mechanism of action. nih.govgabarx.com A primary mechanism is the enhancement of GABAergic inhibition, which is often compromised in pathological pain states. uzh.ch Etifoxine acts as a positive allosteric modulator of GABA-A receptors, binding to a site distinct from benzodiazepines, thereby amplifying the inhibitory signals within pain processing circuits. tandfonline.com

A crucial component of etifoxine's analgesic effect is its ability to stimulate the synthesis of neurosteroids. nih.govuzh.ch By binding to the 18 kDa translocator protein (TSPO) on the outer mitochondrial membrane, etifoxine promotes the production of endogenous neurosteroids like allopregnanolone (B1667786). nih.govuzh.ch These neurosteroids are potent positive allosteric modulators of GABA-A receptors themselves, thus providing an indirect and sustained enhancement of GABAergic neurotransmission. nih.govu-strasbg.fr Studies have shown that the analgesic effect of etifoxine in models of vincristine-induced neuropathic pain and experimental mononeuropathy is mediated by these 3α-reduced neurosteroids. nih.govnih.gov In a rat model of monoarthritis, etifoxine's analgesic action was linked to its ability to limit central inflammatory processes, including the activation of microglia. nih.govgabarx.com

Furthermore, recent findings suggest that etifoxine may also influence monoamine descending controls. In a mouse model of cuff-induced mononeuropathy, etifoxine treatment not only relieved mechanical hypersensitivity but also normalized brainstem serotonin (B10506) levels and increased norepinephrine, suggesting an engagement of descending inhibitory pain pathways.

Impact on Spinal Cord Neurotransmission and Neurosteroid Levels

The spinal cord is a key site for the analgesic action of etifoxine. Pathological pain states are frequently associated with neuronal hyperexcitability in the dorsal horn of the spinal cord. u-strasbg.fr Etifoxine counteracts this by amplifying spinal inhibitory controls mediated by GABA-A receptors. gabarx.comu-strasbg.fr Electrophysiological studies have shown that etifoxine treatment amplifies spinal GABAergic inhibition. gabarx.com In the presence of etifoxine, the dose-response curve for GABA is shifted to the left, indicating an increased apparent affinity of the GABA-A receptor for GABA. tandfonline.com

A significant finding is that etifoxine stimulates the local synthesis of allopregnanolone within the spinal cord. nih.govu-strasbg.fr In a rat model of experimental mononeuropathy, treatment with etifoxine led to a high concentration of allopregnanolone in the spinal cord, and this increase was directly linked to the suppression of neuropathic pain symptoms. u-strasbg.fr The analgesic effects were confirmed to be mediated by these 3α-neurosteroids. nih.govu-strasbg.fr This local production of analgesic neurosteroids helps to reduce spinal hyperexcitability and may prevent the long-term plastic changes associated with the chronification of pain. u-strasbg.fr Intrathecal injections of etifoxine confirmed that the spinal cord is a privileged target for its analgesic effects. u-strasbg.fr

Exploration of Anticonvulsant Properties in Seizure Models

Etifoxine was initially developed as an anxiolytic but also possesses significant anticonvulsant properties. nih.govnih.gov Its efficacy has been evaluated in a variety of rodent seizure models. Etifoxine has been shown to be effective against seizures induced by both chemical convulsants and maximal electroshock (MES). nih.gov

In mice, etifoxine prevented tonic extensor convulsions induced by pentylenetetrazole (PTZ), picrotoxin (B1677862) (PTX), bicuculline (B1666979) (BIC), isoniazid (B1672263) (INH), and nicotine (B1678760) (NIC). nih.gov It also antagonized clonic seizures induced by threshold doses of PTZ and pilocarpine. nih.gov The compound was generally more potent against the tonic component of seizures. nih.gov The anticonvulsant profile of etifoxine appears similar to that of valproate, another broad-spectrum antiepileptic drug. nih.gov However, in comparative studies, etifoxine demonstrated superior potency and better therapeutic indices than valproate. nih.gov Its anticonvulsant effects are believed to be mediated through its potentiation of GABAergic neurotransmission via both direct modulation of GABA-A receptors and indirect enhancement through neurosteroid synthesis. nih.govnih.gov

Anticonvulsant Activity of Etifoxine in Mice (ED₅₀ mg/kg, p.o.)
Seizure ModelType of SeizureEtifoxine ED₅₀ (mg/kg)
Picrotoxin (PTX)Tonic39.5
Pentetrazol (PTZ)Tonic101
Maximal Electroshock (MES)Tonic101
Isoniazid (INH)Tonic154
Nicotine (NIC)Tonic181
Pilocarpine (PIL)Clonic181
Pentetrazol (PTZ)Clonic221
Bicuculline (BIC)Tonic397

Research into Cognitive and Behavioral Modulations in Preclinical Paradigms

Effects on Learning and Memory Processes in Rodent Models

The effects of etifoxine on learning and memory have been investigated in several preclinical rodent models, often yielding dose-dependent results. Unlike classical benzodiazepines, which are known to cause amnesia and cognitive impairment, etifoxine generally shows a more favorable cognitive profile. mdpi.comresearchgate.net

In a study using intact rats, a lower dose of etifoxine was found to improve learning abilities and the preservation of long-term memory in an active avoidance shuttle box test compared to control animals. researchgate.net Conversely, a higher dose resulted in a decrease in the number of avoidances and escapes, suggesting a potential negative impact at higher concentrations, although the differences were not always statistically significant. researchgate.net

In models of cognitive deficit, such as diazepam-induced amnesia, etifoxine has demonstrated anti-amnesic effects. mdpi.com It was shown to enhance long-term memory in passive learning tests, suggesting it can reduce benzodiazepine-induced cognitive deficits. mdpi.comresearchgate.net Similarly, in a mouse model of Alzheimer's disease using β-amyloid-induced toxicity, etifoxine fully alleviated memory impairments in spatial and contextual memory tests. nih.gov This cognitive improvement was associated with a decrease in markers of oxidative stress and apoptosis in the hippocampus. nih.gov Recent research also indicates that etifoxine can enhance memory reconsolidation in a novel object recognition task in mice, an effect linked to the regulation of memory-related genes in the hippocampus. sin-chn.com The cognitive-enhancing effects of etifoxine are thought to be mediated by its dual mechanism of action: the potentiation of GABAergic neurotransmission and the stimulation of neurosteroid synthesis via TSPO. mdpi.com

Exploration of Neurotrophic Factor Expression (e.g., NGF, GDNF, VEGF)

Preclinical research indicates that etifoxine may exert its neuroprotective and neurorestorative effects in part by modulating the expression of several key neurotrophic factors. These proteins are crucial for the survival, development, and function of neurons. Studies have specifically investigated the influence of etifoxine on Nerve Growth Factor (NGF), Glial cell line-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF). alzdiscovery.orgima-press.netresearchgate.net

In a rat model of sciatic nerve injury, the administration of etifoxine was associated with improved nerve regeneration and functional recovery. alzdiscovery.org This outcome was potentially linked to an observed increase in the expression of NGF, GDNF, and VEGF, suggesting a multifactorial trophic effect that supports nerve repair. alzdiscovery.org

Further mechanistic insights come from in vitro studies. In a well-established PC12 cell model, which is often used to study neuronal differentiation, etifoxine was found to promote neurite outgrowth induced by GDNF. researchgate.netnih.gov The study demonstrated that etifoxine significantly increased both the mRNA and protein expression of GDNF. researchgate.netnih.gov These findings highlight GDNF as a key molecule in the etifoxine-stimulated process of neurite development in this cell line. researchgate.netnih.gov The enhancement of GDNF synthesis suggests a direct or indirect regulatory role for etifoxine on the genetic and protein expression machinery for this neurotrophic factor. researchgate.net

The collective evidence from these preclinical models points towards the modulation of neurotrophic factor expression as a significant mechanism contributing to the therapeutic potential of etifoxine in neurological applications. ima-press.netresearchgate.netnih.gov

Table 1: Preclinical Studies on Etifoxine and Neurotrophic Factor Expression

Model System Neurotrophic Factors Investigated Key Findings Reference(s)
Rat model of sciatic nerve injury NGF, GDNF, VEGF Improved nerve regeneration and functional recovery; Increased expression of NGF, GDNF, and VEGF. alzdiscovery.org
PC12 cell line GDNF Promoted GDNF-induced neurite outgrowth; Markedly increased GDNF mRNA and protein expression (1.55- and 1.36-fold, respectively). researchgate.netnih.gov

Pharmacokinetic and Metabolic Studies in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Models

Studies comparing the pharmacokinetics of etifoxine (B195894) and its deuterated counterpart, sometimes referred to as GRX-917, have been conducted in rats. Following oral administration, plasma concentrations of both compounds are measured over time to determine key pharmacokinetic parameters. google.com These studies have revealed that deuteration can lead to a superior ADME profile, with a significantly higher area under the curve (AUC) compared to the non-deuterated etifoxine. google.comgabarx.com This suggests that the deuterated form has enhanced metabolic stability. google.com

Table 1: Pharmacokinetic Parameters of Etifoxine and Deuterated Etifoxine in Rats This table is interactive. Users can sort columns by clicking on the headers.

Compound Dose (mg/kg) Mean AUC (ng·h/mL)
Etifoxine 50 ~1,000
Deuterated Etifoxine (GRX-917) 50 ~3,000

Data is approximated from graphical representations in cited literature. google.com

The primary application of Etifoxine-d5 in research is as a stable isotope-labeled internal standard for quantifying etifoxine and its metabolites in biological samples like plasma, urine, and tissues. This technique, known as isotope dilution mass spectrometry (IDMS), relies on the fact that this compound has identical chemical and chromatographic properties to etifoxine but a different mass-to-charge ratio (m/z). This distinction allows for precise differentiation and quantification by mass spectrometry.

By co-administering this compound with etifoxine, researchers can accurately trace the disposition of the drug in vivo, distinguishing it from endogenous compounds and overcoming matrix effects in bioanalysis. This methodology is crucial for constructing accurate pharmacokinetic models and understanding how the drug is handled by the body over time. medchemexpress.com

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system located in liver microsomes. nih.govif-pan.krakow.pl These assays typically involve incubating the test compound with liver microsomes from preclinical species (e.g., rats, mice) or humans and measuring the rate of its disappearance over time. if-pan.krakow.plgoogle.com

The use of deuterated analogs like this compound is based on the kinetic isotope effect, where the carbon-deuterium bond is stronger and thus cleaved more slowly by metabolic enzymes compared to a carbon-hydrogen bond. google.comgoogle.com This can lead to a reduced rate of metabolism and improved metabolic stability. google.com

Enzyme kinetics studies aim to identify which specific CYP enzymes are responsible for a drug's metabolism and to characterize the nature of that interaction. if-pan.krakow.plnih.gov While specific enzyme kinetic data for this compound is not detailed in the provided search results, the general approach involves using recombinant human CYP enzymes to pinpoint which isoforms metabolize the compound. if-pan.krakow.pl Understanding these kinetics is vital for predicting potential drug-drug interactions and inter-individual variability in drug response. if-pan.krakow.pl

Table 2: General Parameters in In Vitro Metabolic Stability Assays This table is interactive. Users can sort columns by clicking on the headers.

Parameter Description Relevance
In Vitro Half-life (t1/2) The time it takes for 50% of the compound to be metabolized in an in vitro system. A longer half-life suggests greater metabolic stability.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug. Used to predict in vivo clearance and bioavailability.
Km (Michaelis Constant) The substrate concentration at which the enzyme reaction rate is half of Vmax. Indicates the affinity of the enzyme for the substrate.

Identification of Key Metabolites and Biotransformation Pathways

Etifoxine is known to be rapidly metabolized in the liver. dovepress.comnih.gov One of its primary metabolites is an active compound formed through N-deethylation, known as diethyl-etifoxine. dovepress.comnih.gov The half-life of etifoxine is approximately 6 hours, while its active metabolite has a much longer half-life of nearly 20 hours. nih.govnih.gov

This compound plays a crucial role in elucidating these biotransformation pathways. By using a deuterated version of etifoxine, researchers can more easily track the formation of metabolites in biological samples. The distinct mass of the deuterated parent drug and its resulting metabolites allows for their simultaneous and unambiguous quantification using LC-MS/MS. This facilitates the mapping of metabolic pathways and helps in understanding the clearance rates of both the parent drug and its metabolites. The major metabolite is known to be an enzyme inducer, contributing to the autoinduction phenomenon observed with etifoxine. google.com

Examination of Autoinduction of Metabolism in Preclinical Contexts

Autoinduction is a phenomenon where a drug stimulates its own metabolism, typically by inducing the expression of CYP enzymes. google.com This leads to a decrease in the drug's plasma concentration and efficacy over time with repeated dosing. Etifoxine is known to exhibit this auto-induction effect. google.com

The use of deuterated etifoxine has been central to investigating this phenomenon. Preclinical and clinical studies have shown that while deuterated etifoxine can also exhibit metabolic autoinduction, the effect may differ from its non-deuterated counterpart, particularly concerning the dosage at which it occurs. google.com For instance, it has been observed that deuterated etifoxine may not induce its own metabolism within certain therapeutic dosing ranges, a surprising discovery that could have significant clinical implications for chronic use. google.com This property could allow for more stable drug levels and potentially lower doses, reducing variability between patients. google.comgoogle.com

Advanced Research Applications of Etifoxine D5

Utilization as a Molecular Probe for Receptor Binding Studies

Etifoxine-d5 serves as a powerful molecular probe in studies investigating ligand-receptor interactions, particularly with the GABA-A receptor. medchemexpress.comdovepress.comnih.gov The GABA-A receptor is a key target for many neuroactive drugs, and understanding how different compounds bind to it is crucial for drug development. dovepress.commedchemexpress.com Etifoxine (B195894) itself is known to be a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the neurotransmitter GABA. medchemexpress.com

In receptor binding assays, the use of a deuterated ligand like this compound allows for more precise and sensitive measurements. For instance, in competitive binding experiments, researchers can use this compound to compete with other non-labeled compounds for binding to the GABA-A receptor. By tracking the displacement of this compound, they can determine the binding affinity of the other compounds. The distinct mass of this compound allows for its easy detection and quantification using mass spectrometry, even in complex biological samples.

Furthermore, the dual mechanism of etifoxine, which involves both direct modulation of the GABA-A receptor and indirect effects through the translocator protein (TSPO), makes this compound a versatile probe. dovepress.comncats.ionih.gov It can be used to dissect these two pathways and to identify other potential binding partners or allosteric modulators. nih.gov Studies have highlighted the importance of specific GABA-A receptor subunits, such as β2 and β3, in the action of etifoxine, and this compound can be instrumental in further elucidating these specific interactions. dovepress.comnih.govncats.io

Table 1: this compound in Receptor Binding Studies

Research AreaApplication of this compoundKey Findings
GABA-A Receptor Binding Competitive binding assays to determine the affinity of other ligands.Elucidation of the binding sites and allosteric modulation mechanisms.
Translocator Protein (TSPO) Interaction Investigation of the indirect mechanism of action of etifoxine.Differentiation between direct GABA-A receptor effects and indirect TSPO-mediated neurosteroid synthesis. nih.gov
Subunit Specificity Characterization of binding to different GABA-A receptor subunit combinations (e.g., α1β2γ2, α1β3γ2). Identification of the critical subunits involved in the pharmacological effects of etifoxine. nih.gov

Application in Proteomics Research for Protein Interaction Studies

The field of proteomics, which involves the large-scale study of proteins, benefits significantly from the use of stable isotope-labeled compounds like this compound. smolecule.comnih.govfrontiersin.org In protein interaction studies, the goal is to identify the proteins that a specific molecule, such as a drug, interacts with within a complex biological system. This is crucial for understanding a drug's mechanism of action and for identifying potential off-target effects.

One powerful technique in proteomics is affinity purification coupled with mass spectrometry (AP-MS). frontiersin.org In this approach, a "bait" molecule, such as this compound, is used to "fish out" its interacting protein partners from a cell lysate. The deuteration of this compound provides a unique mass signature that allows for the clear identification and quantification of the bait and its interacting proteins by mass spectrometry. univ-paris-diderot.fr

This approach can be used to create a comprehensive map of the protein interaction network of etifoxine. By comparing the proteins that interact with this compound to those that interact with its non-deuterated counterpart, researchers can gain insights into how the subtle change in mass due to deuteration might affect these interactions, if at all. More importantly, it provides a robust method for identifying novel protein targets and for validating known interactions in a native cellular environment. nih.gov

Table 2: this compound in Proteomics

Proteomics TechniqueRole of this compoundInformation Gained
Affinity Purification-Mass Spectrometry (AP-MS) As a "bait" molecule to isolate interacting proteins. frontiersin.orgIdentification of direct and indirect protein binding partners of etifoxine.
Quantitative Proteomics As an internal standard for the precise quantification of protein-ligand interactions.Determination of the stoichiometry and dynamics of protein complexes involving etifoxine.
Target Deconvolution To identify the specific protein targets responsible for the pharmacological effects of etifoxine.Validation of known targets and discovery of novel off-target interactions.

Development of Reference Standards for Quality Control in Research

In pharmaceutical research and development, the use of well-characterized reference standards is essential for ensuring the quality, consistency, and reliability of experimental results. axios-research.comaxios-research.com this compound serves as an ideal internal reference standard for the quantitative analysis of etifoxine and its metabolites in various biological matrices, such as plasma and tissue samples.

Internal standards are crucial in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) because they help to correct for variations that can occur during sample preparation and analysis. Since this compound has nearly identical chemical and physical properties to etifoxine, it behaves similarly during extraction, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the non-deuterated etifoxine by the mass spectrometer.

By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of etifoxine present by comparing the signal intensity of the two compounds. This method, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis due to its high precision and accuracy. The use of this compound as a reference standard is therefore critical for pharmacokinetic studies, drug metabolism research, and quality control during the manufacturing process of etifoxine-based pharmaceuticals. axios-research.com

Table 3: this compound as a Reference Standard

ApplicationPurposeAnalytical Advantage
Pharmacokinetic Studies To accurately measure the concentration of etifoxine in biological fluids over time. Enables precise determination of absorption, distribution, metabolism, and excretion (ADME) parameters. bioworld.com
Drug Metabolism Studies To quantify the formation of etifoxine metabolites.Facilitates the identification and quantification of metabolic pathways.
Quality Control To ensure the purity and potency of etifoxine drug products. axios-research.comProvides a reliable benchmark for analytical method validation and routine quality testing. axios-research.com

Future Directions and Emerging Research Avenues

Elucidation of Remaining Uncharacterized Molecular Targets

The pharmacological activity of etifoxine (B195894) is complex, with evidence suggesting its effects extend beyond its well-documented interactions with GABA-A receptors and TSPO. nih.govplos.org The primary known targets are the β2 and β3 subunits of the GABA-A receptor, where it acts as a positive allosteric modulator, and the 18 kDa TSPO, which is involved in neurosteroid synthesis. researchgate.netresearchgate.netnih.gov However, several findings point toward the existence of yet-to-be-characterized molecular targets.

Research has indicated that etifoxine's ability to stimulate neurosteroid biosynthesis may occur through a mechanism that is independent of both GABA-A receptors and TSPO. plos.org One study demonstrated that etifoxine-induced neurosteroid production was not blocked by antagonists for either the central-type benzodiazepine (B76468) receptor or TSPO. plos.org Furthermore, the study found that the stimulatory effects of etifoxine and a TSPO agonist on neurosteroidogenesis were additive, suggesting they act via distinct mechanisms. plos.org This has led to the hypothesis that etifoxine may directly influence steroidogenic enzymes or act through an entirely different, unidentified receptor. plos.org

More recently, etifoxine was found to inhibit the NLRP3 inflammasome in myeloid cells, an action that reduces inflammatory responses. biorxiv.org Significantly, this anti-inflammatory effect was also determined to be independent of its binding to GABA-A receptors or TSPO, further supporting the existence of alternative molecular targets responsible for some of its therapeutic properties. biorxiv.org

Target Class Known Targets Potential Uncharacterized Targets Supporting Evidence
Receptors/Channels GABA-A Receptor (β2/β3 subunits) researchgate.netnih.govNovel receptor for neurosteroidogenesis plos.orgEtifoxine's stimulation of neurosteroid synthesis is not blocked by GABA-A or TSPO antagonists and is additive with TSPO agonists. plos.org
Enzymes/Pathways Translocator Protein (TSPO) nih.govDirect modulation of steroidogenic enzymes plos.orgRapid, receptor-independent stimulation of neurosteroid biosynthesis in homogenate preparations where membrane receptor signaling is disrupted. plos.org
Inflammatory Complexes NoneNLRP3 Inflammasome biorxiv.orgThe inhibitory effect of etifoxine on inflammasome activation is not mediated by GABA-A receptors or TSPO. biorxiv.org

This table summarizes the established and hypothesized molecular targets of etifoxine, the parent compound of etifoxine-d5.

Exploration of Novel Neurobiological Pathways

Future research is set to explore novel neurobiological pathways influenced by etifoxine, moving beyond its established role in GABAergic neurotransmission. The discovery of its anti-inflammatory properties opens up new avenues for investigation into its effects on neuroinflammation, a key process in various neurological and psychiatric conditions. nih.govbiorxiv.org

Studies have shown that etifoxine can reduce the production of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, in models of cerebral ischemia and intracerebral hemorrhage. nih.govnih.gov Its ability to control microglia activation and subsequent spinal inflammatory responses is also a promising area of research. gabarx.com These findings suggest that etifoxine may have therapeutic potential in conditions characterized by significant neuroinflammatory components.

Another emerging area of research is the interaction between etifoxine and the gut microbiome. A recent study in healthy volunteers investigated the effects of etifoxine on gut bacteria. researchgate.netfrontiersin.org The study, which utilized 16S rRNA amplicon sequencing, found that a five-day treatment with etifoxine was associated with a reduction in the abundance of several bacterial species, including Faecalibacterium duncaniae and Roseburia hominis. researchgate.net This suggests a potential link between the pharmacological effects of etifoxine, neurosteroid levels, and the composition of the gut microbiome, a pathway that requires significant further exploration. frontiersin.org The enteric nervous system is rich in GABA-A receptors, making a direct interaction between etifoxine and this system plausible. frontiersin.org

Integration with Multi-omics Approaches for Comprehensive Understanding

To achieve a holistic understanding of etifoxine's mechanisms, future research will increasingly rely on the integration of multi-omics data, including genomics, proteomics, and metabolomics. This compound is particularly vital for the metabolomics and proteomics components, where it serves as an internal standard for the precise quantification of the parent drug and its metabolites. veeprho.comresearchgate.net

A multi-omics approach can help identify predictive biomarkers for treatment response and elucidate the complex biological changes induced by the drug. For instance, a research strategy similar to that used for studying antidepressants could be employed. nih.gov This would involve integrating gene expression (transcriptomics), DNA methylation (epigenomics), and genotyping data from patients. nih.gov Such an approach could identify "meta-phenotypes"—integrated composite scores of molecular measurements—that correlate with clinical outcomes. nih.gov

The flexibility of these models allows for the inclusion of various data types, including metabolite readings from metabolomics studies. nih.gov In the context of etifoxine, this could connect genetic predispositions and epigenetic modifications with changes in the proteome and metabolome (such as neurosteroid profiles and gut microbiome-derived metabolites), offering a complete picture of its effects. researchgate.netnih.gov

Omics Field Objective Potential Application in Etifoxine Research Role of this compound
Genomics/Transcriptomics Identify genetic variants and gene expression changes associated with drug response and mechanism.Correlate single nucleotide polymorphisms (SNPs) or gene expression profiles (e.g., of inflammatory genes like IL1RL1) with clinical efficacy. nih.govN/A
Proteomics Quantify changes in protein expression and post-translational modifications.Analyze alterations in the expression of inflammasome-associated proteins or enzymes involved in neurosteroid synthesis. biorxiv.orgfishersci.beUsed as an internal standard in LC-MS/MS-based quantitative proteomics to ensure accuracy.
Metabolomics Profile changes in small-molecule metabolites.Quantify etifoxine, its metabolites (e.g., N-desethyl etifoxine), and downstream neurosteroids in plasma and brain tissue; analyze changes in gut microbiome metabolites. researchgate.nethmdb.caEssential internal standard for precise quantification of etifoxine and its metabolites. veeprho.com

This table outlines a potential framework for integrating multi-omics approaches to study etifoxine.

Development of Advanced Deuterated Analogs for Specific Research Questions

Beyond its use as an analytical standard, deuterium (B1214612) substitution is being explored to create advanced analogs of etifoxine with modified pharmacological properties. The kinetic isotope effect, where the carbon-deuterium bond is stronger and breaks more slowly than a carbon-hydrogen bond, can be leveraged to improve a drug's metabolic profile.

Patents have been filed for novel deuterated analogs of etifoxine designed to have superior ADME (absorption, distribution, metabolism, and excretion) properties compared to the parent compound. bioworld.comgoogle.com One exemplified compound, which contains deuterium substitutions, demonstrated a significantly improved pharmacokinetic profile in rats, including a higher maximum concentration (Cmax) and area under the curve (AUC), which reflects total drug exposure. bioworld.com These analogs also showed greater metabolic stability in both rat and human liver microsome tests. bioworld.com

One such advanced deuterated analog, GRX-917, is being developed by GABA Therapeutics with the expectation that it will have identical safety and efficacy to etifoxine but with an improved metabolic profile. gabarx.com The development of these next-generation compounds is aimed at creating therapeutics with potentially enhanced clinical performance for conditions such as anxiety, multiple sclerosis, and epilepsy. bioworld.com

Compound Cmax (ng/mL) AUC (0-12h) (h·ng/mL) Metabolic Stability (t½, min)
Etifoxine Lower (relative)Lower (relative)Rat: <14 min, Human: <41 min bioworld.com
Exemplified Deuterated Analog 1930 bioworld.com8337 bioworld.comRat: 14 min, Human: 41 min bioworld.com

This table presents a comparison of pharmacokinetic parameters between etifoxine and an advanced deuterated analog, based on data from patent filings for male Sprague-Dawley rats at a 50 mg/kg oral dose.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Etifoxine-d5 to ensure isotopic purity and structural integrity?

  • Methodological Answer : Synthesis should follow validated deuterium-labeling protocols, such as hydrogen-deuterium exchange under controlled conditions, and confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR). Isotopic enrichment (>98% D) must be verified using high-resolution MS, while structural confirmation requires comparing spectral data (¹H/¹³C NMR) to non-deuterated Etifoxine . For reproducibility, document reaction parameters (temperature, solvent, catalyst) and batch-specific QC data in supplementary materials .

Q. How should researchers design pharmacokinetic (PK) studies for this compound to distinguish its metabolic profile from non-deuterated analogs?

  • Methodological Answer : Use a crossover study design with parallel dosing of Etifoxine and this compound in preclinical models (e.g., rodents). Employ LC-MS/MS for plasma/tissue analysis, focusing on deuterium retention ratios and metabolite identification. Include controls for matrix effects and validate assays per FDA bioanalytical guidelines . Statistical analysis should compare AUC, Cmax, and half-life differences using paired t-tests or ANOVA .

Q. What standardized protocols exist for assessing this compound’s binding affinity to GABAA receptors in vitro?

  • Methodological Answer : Use radioligand displacement assays (e.g., [³H]muscimol binding) in recombinant GABAA receptor subtypes. Include non-deuterated Etifoxine as a control to quantify isotopic effects. Perform triplicate experiments with concentration-response curves (0.1 nM–10 µM) and calculate IC50/Ki values using nonlinear regression (e.g., GraphPad Prism). Report variability as SEM and validate with positive controls (e.g., diazepam) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported anxiolytic efficacy of this compound across different rodent models?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., strain-specific GABAA subunit expression, dosing regimens). Design a harmonized study using C57BL/6 (high anxiety-like behavior) and BALB/c (low baseline anxiety) mice. Apply the elevated plus maze and light-dark box tests under standardized conditions (lighting, time-of-day). Use multivariate regression to isolate deuterium-specific effects from environmental variability .

Q. What experimental strategies are recommended for investigating this compound’s neurosteroid-like effects in stress-induced HPA axis dysregulation?

  • Methodological Answer : Combine in vivo corticosterone measurement (ELISA) with qPCR analysis of hypothalamic CRH and hippocampal GR expression in chronic stress models. Use deuterated internal standards for LC-MS quantification to avoid cross-reactivity. Include a positive control (e.g., alprazolam) and negative control (vehicle + stress). Apply RNA-seq to identify deuterium-dependent transcriptomic changes, with false discovery rate (FDR) correction for multiple comparisons .

Q. How can researchers optimize PK/PD modeling for this compound to account for nonlinear tissue distribution in the CNS?

  • Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus or PK-Sim. Incorporate blood-brain barrier permeability data from in situ perfusion studies and tissue:plasma partition coefficients from radiolabeled distribution assays. Validate models against empirical cerebrospinal fluid (CSF) concentration-time profiles. Use Bayesian estimation to refine parameters for population variability .

Q. What statistical approaches are robust for analyzing contradictory data on this compound’s hepatotoxicity in long-term dosing studies?

  • Methodological Answer : Apply time-to-event analysis (Kaplan-Meier curves) for hepatocellular injury markers (ALT/AST). Use mixed-effects models to account for inter-individual variability in cytochrome P450 activity (e.g., CYP3A4 phenotyping). Perform transcriptomic profiling of liver biopsies to differentiate deuterium-related oxidative stress from idiosyncratic reactions. Report results with 95% confidence intervals and adjust for multiple endpoints via Holm-Bonferroni correction .

Methodological Frameworks

  • Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define objectives .
  • Data Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, including randomization, blinding, and power analysis .
  • Conflict Resolution : Use the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist to address bias in observational data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.